4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one
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Overview
Description
4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one is a heterocyclic compound that contains both a piperazine ring and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one typically involves the reaction of a cyclopentane derivative with a piperazine derivative. One common method involves the use of ethylenediamine and α-carbonyl esters, which react to form the desired product. The reaction conditions often include a controlled temperature environment and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield a variety of substituted piperazine derivatives .
Scientific Research Applications
4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as a lead compound in the development of anticancer drugs.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Industrial Applications: It is also used in the synthesis of other heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells. Additionally, it can bind to specific receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **4-Phenyl-(1R,6R)-3-oxo-2,5-diazabicyclo[4.4.0]dec-4-yl]-phosphonic acid
- 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
Uniqueness
4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one is unique due to its specific stereochemistry and the presence of both a piperazine and a cyclopentane ring. This structural uniqueness contributes to its distinct chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-[(1R,2R)-2-hydroxycyclopentyl]piperazin-2-one |
InChI |
InChI=1S/C9H16N2O2/c12-8-3-1-2-7(8)11-5-4-10-9(13)6-11/h7-8,12H,1-6H2,(H,10,13)/t7-,8-/m1/s1 |
InChI Key |
FGDRLQZAHDWNFF-HTQZYQBOSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2CCNC(=O)C2 |
Canonical SMILES |
C1CC(C(C1)O)N2CCNC(=O)C2 |
Origin of Product |
United States |
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